(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 38775-52-9
VCID: VC17558110
InChI: InChI=1S/C20H22O8S/c1-3-25-19(21)13-27-15-5-9-17(10-6-15)29(23,24)18-11-7-16(8-12-18)28-14-20(22)26-4-2/h5-12H,3-4,13-14H2,1-2H3
SMILES:
Molecular Formula: C20H22O8S
Molecular Weight: 422.5 g/mol

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester

CAS No.: 38775-52-9

Cat. No.: VC17558110

Molecular Formula: C20H22O8S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester - 38775-52-9

Specification

CAS No. 38775-52-9
Molecular Formula C20H22O8S
Molecular Weight 422.5 g/mol
IUPAC Name ethyl 2-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate
Standard InChI InChI=1S/C20H22O8S/c1-3-25-19(21)13-27-15-5-9-17(10-6-15)29(23,24)18-11-7-16(8-12-18)28-14-20(22)26-4-2/h5-12H,3-4,13-14H2,1-2H3
Standard InChI Key SFQDUATXFZWGHZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester features a central benzene ring substituted with a sulfonyl group (SO2-\text{SO}_2-) at the para position, which is further connected to another benzene ring via an ether linkage (O-\text{O}-) . The second benzene ring is functionalized with an ethoxycarbonylmethoxy group (OCH2COOCH2CH3-\text{OCH}_2\text{COOCH}_2\text{CH}_3) and an acetic acid ethyl ester moiety (OCH2COOCH2CH3-\text{OCH}_2\text{COOCH}_2\text{CH}_3). This intricate structure contributes to its high molecular weight (422.449 g/mol) and polar surface area (113.58 Ų) .

Spectroscopic and Chromatographic Data

The compound’s exact mass is 422.104 g/mol, and its LogP value of 3.484 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Chromatographic analyses, such as HPLC or GC-MS, would require optimized conditions due to its high boiling point and thermal stability.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of this compound, as described by Vansdadia et al. (1989), involves the following steps :

  • Sulfonation Reaction: A benzene derivative undergoes sulfonation to introduce the sulfonyl group.

  • Etherification: The sulfonated intermediate is reacted with a glycolic acid derivative to form the ether linkage.

  • Esterification: Final esterification with ethanol in the presence of a catalyst yields the target compound.

Process Optimization

Critical parameters include temperature control (to prevent side reactions) and the use of anhydrous conditions during esterification. The reaction’s yield and purity depend on the stoichiometric ratios of reactants and the efficiency of purification steps, such as recrystallization from acetonitrile .

Physicochemical Properties

Thermal and Physical Characteristics

Table 1 summarizes the compound’s key properties:

PropertyValue
Molecular FormulaC20H22O8S\text{C}_{20}\text{H}_{22}\text{O}_8\text{S}
Molecular Weight422.449 g/mol
Density1.273 g/cm³
Boiling Point566.8°C at 760 mmHg
Flash Point296.6°C
LogP3.484

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic benzene rings but exhibits good solubility in organic solvents like ethanol and acetonitrile . Stability studies indicate that it remains intact under ambient conditions but may hydrolyze under strongly acidic or alkaline environments.

Applications and Industrial Relevance

Agrochemical Development

In agrochemistry, the ethyl ester moiety enhances the bioavailability of herbicides and pesticides. The compound’s lipophilicity allows it to penetrate plant cuticles, making it a candidate for fungicide formulations .

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